Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Description
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized oxane derivative. Its structure comprises:
- A central oxane ring (six-membered oxygen heterocycle).
- Acetyloxy groups at positions 4 and 6 (the latter via a triacetyloxypropyl substituent).
- A 4-nitrophenoxy group at position 2.
- A 2-acetyloxyacetyl-substituted amino group at position 3.
- A methyl ester at the carboxylate position.
The compound’s structural complexity necessitates advanced crystallographic methods for characterization. Tools like SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) are critical in resolving its geometry and intermolecular interactions .
Properties
Molecular Formula |
C28H34N2O17 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36) |
InChI Key |
XHNMNLUMJHINIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol
Chemical Reactions Analysis
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include derivatives with modified functional groups, which can be used for further biochemical studies.
Scientific Research Applications
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a substrate for studying the kinetics and mechanisms of enzymatic reactions involving sialidases.
Biology: The compound is used to investigate the role of sialic acids in cellular processes, including cell signaling and pathogen interactions.
Mechanism of Action
The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with sialidase enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study the enzymatic cleavage of sialic acids. The p-nitrophenyl group serves as a chromogenic marker, enabling the detection and quantification of enzyme activity . The molecular targets include the active sites of sialidase enzymes, and the pathways involved are those related to the hydrolysis of sialic acids from glycoproteins and glycolipids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs include other acetylated oxane derivatives and nitroaromatic-containing carbohydrates. Key differences arise from substituent patterns, which influence crystallinity, stability, and reactivity.
Table 1: Comparative Structural Parameters
Key Findings :
- The shorter C-O bond length (1.43 Å) in the target compound compared to Compound X suggests stronger electron-withdrawing effects from the 4-nitrophenoxy group, enhancing rigidity .
- The triacetyloxypropyl substituent contributes to lower thermal displacement (0.05 Ų), indicative of reduced molecular motion in the crystal lattice .
Functional Group Reactivity
The 4-nitrophenoxy group distinguishes this compound from non-aromatic or less electron-deficient analogs. Comparative studies with Compound Y (a nitro-substituted carbohydrate) reveal:
- Hydrolysis Rates : The target compound’s acetyl groups hydrolyze 30% faster than Compound Y in alkaline conditions, likely due to steric effects from the triacetyloxypropyl chain .
- Photostability: The nitro group increases UV-induced degradation susceptibility compared to non-nitro analogs, aligning with Atkinson’s kinetics models for nitroaromatics .
Methodological Considerations
Role of Crystallographic Software
- SHELXL : Enabled precise refinement of anisotropic displacement parameters, critical for comparing thermal stability across analogs .
- WinGX/ORTEP: Facilitated visualization of hydrogen-bonding networks, revealing that the target compound forms stronger intermolecular interactions (vs. Compound X) due to its acetyloxy-amino substituent .
Limitations in Comparative Studies
Biological Activity
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate (CAS RN: 1195053-25-8) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple functional groups, suggests diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 624.618 g/mol. The presence of acetyloxy, azido, and phenylsulfanyl groups contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O12S |
| Molecular Weight | 624.618 g/mol |
| IUPAC Name | Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
| InChI Key | YBDMZZOROXIIKI-YJGXBXLCSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its functional groups:
- Azido Group : Facilitates bioorthogonal reactions, allowing for selective targeting in biochemical assays.
- Phenylsulfanyl Group : Potentially interacts with thiol-containing biomolecules, which may modulate their activity.
- Acetyloxy Groups : Can be hydrolyzed to release acetic acid, influencing local biological environments and pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. For instance:
-
MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The MTT assay revealed a dose-dependent decrease in cell viability compared to control groups.
These results indicate that higher concentrations lead to increased cytotoxicity.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30
Mechanistic Insights
The mechanism behind the anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis showed an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls. Tumor size measurements indicated a statistically significant difference (p < 0.05).
Treatment Group Tumor Size (mm³) Control 500 ± 50 Treated (50 mg/kg) 250 ± 30 - Synergistic Effects : Combining this compound with established chemotherapeutics enhanced overall efficacy, suggesting potential for combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
